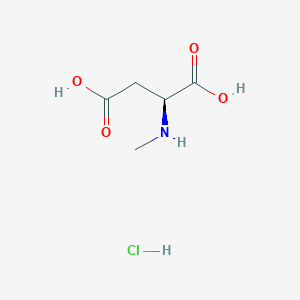
N-Methyl-L-aspartic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-L-aspartic acid hydrochloride is a derivative of aspartic acid, an amino acid that plays a crucial role in the central nervous system. This compound is known for its ability to act as an agonist for a subtype of glutamate receptors, which are involved in various neuroexcitatory events and the modulation of calcium homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Several chemical methods have been reported for synthesizing N-Methyl-l-aspartic acid. These include reductive methylation, Eschweiler-Clarke reaction, mono-N-methylation of solid-supported amino acid, amination of alkenes, and heterocyclization methods . these methods often involve multiple steps and the use of toxic reagents or solid-phase materials under harsh conditions . An enzymatic protocol for the chiral resolution of N-Methyl-d,l-aspartic acid has also been developed, utilizing a predicted N-demethylase from the genome of Chloroflexi bacterium 54-19 .
Industrial Production Methods: In industrial settings, the synthesis of N-Methyl-l-aspartic acid often involves the use of enzymatic methods due to their environmental friendliness and efficiency. For instance, the enzymatic protocol mentioned above has shown promising results in achieving high yields under mild conditions .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-l-aspartic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for its synthesis and functionalization in different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving N-Methyl-l-aspartic acid include reducing agents for reductive methylation, acids and bases for substitution reactions, and specific enzymes for chiral resolution . The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields and selectivity .
Major Products Formed: The major products formed from the reactions of N-Methyl-l-aspartic acid include its various derivatives, which are used in different scientific and industrial applications .
Scientific Research Applications
N-Methyl-l-aspartic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it serves as a potent agonist for glutamate receptors, making it valuable for studying neuroexcitatory events and developing treatments for neurological disorders such as diabetes, Parkinson’s disease, and Alzheimer’s disease . In industry, its derivatives are used in the production of various pharmaceuticals and biochemical products .
Mechanism of Action
N-Methyl-l-aspartic acid exerts its effects by acting as an agonist for a subtype of glutamate receptors . These receptors are involved in the modulation of calcium homeostasis and play a crucial role in neuroexcitatory events . The binding of N-Methyl-l-aspartic acid to these receptors triggers a cascade of molecular events that lead to its physiological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-Methyl-l-aspartic acid include other derivatives of aspartic acid, such as N-Methyl-d-aspartic acid and N-Methyl-d,l-aspartic acid . These compounds share similar structural features but differ in their specific functional groups and stereochemistry .
Uniqueness: N-Methyl-l-aspartic acid is unique due to its specific agonist action on a subtype of glutamate receptors, which distinguishes it from other aspartic acid derivatives . This unique property makes it particularly valuable for studying and modulating neuroexcitatory events and calcium homeostasis .
Properties
IUPAC Name |
(2S)-2-(methylamino)butanedioic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.ClH/c1-6-3(5(9)10)2-4(7)8;/h3,6H,2H2,1H3,(H,7,8)(H,9,10);1H/t3-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIGOLHBZLXAIB-DFWYDOINSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC(=O)O)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC(=O)O)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclohexylcyclohexanamine;(2S)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B7959170.png)


![N-cyclohexylcyclohexanamine;2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]ethyl]amino]acetic acid](/img/structure/B7959196.png)


![3-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B7959215.png)
![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate](/img/structure/B7959216.png)

![2-Methoxy-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin HCl](/img/structure/B7959230.png)
![sodium;[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B7959249.png)



